molecular formula C17H17ClN2O4S B2696117 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922062-28-0

3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2696117
CAS RN: 922062-28-0
M. Wt: 380.84
InChI Key: OVWJWHNIPFTOES-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Therapeutic Applications

  • Carbonic Anhydrase Inhibitors

    Benzenesulfonamide derivatives have been synthesized and shown to exhibit strong inhibition of human carbonic anhydrases, enzymes relevant in therapeutics for conditions like glaucoma, epilepsy, and altitude sickness (A. Sapegin et al., 2018). This class of compounds, through the primary sulfonamide functionality, enables the construction of [1,4]oxazepine rings and acts as an enzyme prosthetic zinc-binding group when employed as inhibitors.

  • Antimicrobial and Anti-HIV Activity

    A study on novel primary and secondary benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety revealed these compounds' potential in antimicrobial and anti-HIV applications (R. Iqbal et al., 2006). This suggests the versatility of benzenesulfonamide derivatives in targeting various biological targets.

  • Anticancer Activity

    Benzenesulfonamide derivatives have been evaluated for their anticancer properties. Notably, a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives showed potential as anticancer agents, with significant activity against a variety of human tumor cell lines (J. Sławiński et al., 2012). This highlights the potential of sulfonamide derivatives in oncology research.

  • Photosensitizers in Photodynamic Therapy

    A study introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield. These compounds possess promising properties for photodynamic therapy, a treatment modality for cancer, indicating the role of sulfonamide derivatives in developing therapeutic agents (M. Pişkin et al., 2020).

properties

IUPAC Name

3-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-2-20-8-9-24-16-7-6-13(11-15(16)17(20)21)19-25(22,23)14-5-3-4-12(18)10-14/h3-7,10-11,19H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWJWHNIPFTOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

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